![molecular formula C22H44F3O7P B15073242 [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process may include:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, such as hexadecoxy and trifluoroethoxy derivatives.
Formation of the Phosphate Group: The intermediates are then reacted with phosphoric acid or its derivatives to introduce the phosphate group.
Final Assembly: The final compound is assembled through a series of condensation and esterification reactions, often requiring specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and advanced equipment. Techniques such as continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study cellular processes and interactions, particularly those involving phosphate groups and their role in signaling pathways.
Medicine
In medicine, the compound’s unique structure may offer potential therapeutic applications, such as drug delivery systems or as a component of novel pharmaceuticals.
Industry
In industrial applications, the compound can be used in the development of advanced materials, coatings, and other products requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate involves its interaction with molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the trifluoroethoxy group may enhance the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphate esters and derivatives with hexadecoxy and trifluoroethoxy groups. Examples include:
- [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] dihydrogen phosphate
- [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] monohydrogen phosphate
Uniqueness
The uniqueness of [1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both hexadecoxy and trifluoroethoxy groups enhances its versatility and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C22H44F3O7P |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate |
InChI |
InChI=1S/C22H44F3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-29-17-21(18-30-19-22(23,24)25)32-33(27,28)31-20-26/h21,26H,2-20H2,1H3,(H,27,28) |
Clé InChI |
LTJRPMXBLUJHIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)(O)OCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


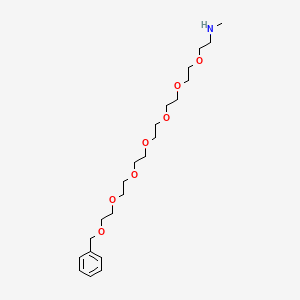

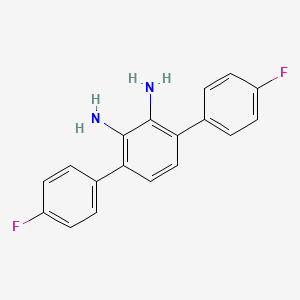

![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
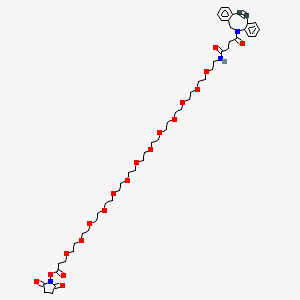

![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
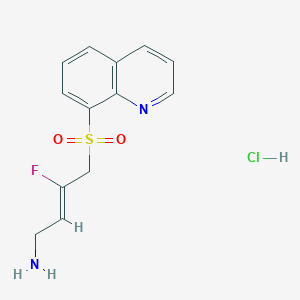

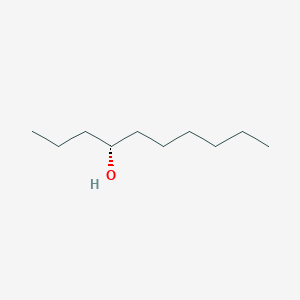
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
